molecular formula C13H19NO2 B1211557 2-(dimethylamino)ethyl 3-phenylpropanoate

2-(dimethylamino)ethyl 3-phenylpropanoate

Cat. No.: B1211557
M. Wt: 221.29 g/mol
InChI Key: LXELBKKGSDJSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenylpropanoic acid 2-(dimethylamino)ethyl ester is a fatty acid ester.

Scientific Research Applications

Solar Cell Applications

Amine-based, alcohol-soluble fullerenes, including derivatives similar to 3-Phenylpropanoic acid 2-(dimethylamino)ethyl ester, have been successfully applied as acceptor and cathode interfacial materials in polymer solar cells. This use demonstrates their potential in enhancing electron mobility and power conversion efficiency in solar cell applications (Lv et al., 2014).

Polymer Material Hydrolysis

Polymers based on derivatives of 3-Phenylpropanoic acid 2-(dimethylamino)ethyl ester, such as poly[2-(dimethylamino)ethyl acrylates], have been investigated for their hydrolytic stabilities. These studies contribute to understanding the shift in net polymer charge from cationic to anionic due to hydrolysis, which is crucial in applications ranging from biomaterials to wastewater treatment (Ros et al., 2018).

Catalysis in Organic Synthesis

3-Phenylpropanoic acid 2-(dimethylamino)ethyl ester-related compounds are involved in catalytic processes, such as the methoxycarbonylation of alkynes. This reaction, catalyzed by palladium complexes, demonstrates the utility of these compounds in synthesizing a variety of esters, including unsaturated and diesters, vital in chemical synthesis (Magro et al., 2010).

Biocompatible Macromolecular Luminogens

In biomedical research, derivatives of 3-Phenylpropanoic acid 2-(dimethylamino)ethyl ester have been used to design biocompatible macromolecular luminogens. These luminogens have applications in sensing and removing heavy metals like Fe(III) and Cu(II), offering potential in environmental monitoring and remediation (Dutta et al., 2020).

Chemical Reactions and Synthetic Applications

Studies have explored the reactions of ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a compound closely related to 3-Phenylpropanoic acid 2-(dimethylamino)ethyl ester, with aldehydes and epoxides. These reactions serve as a foundation for introducing difluoromethene subunits into new hydroxy esters, highlighting the versatility of these compounds in synthetic chemistry (Peng et al., 2006).

Anticholinesterase Properties in Pharmacology

Research has been conducted on the anticholinesterase properties of choline esters of α-amino acids, which include 2-(dimethylamino)ethyl esters. These studies contribute to understanding the interactions of these compounds with acetylcholinesterase and butyrylcholinesterase, providing insights into potential pharmacological applications (Topuzyan et al., 2014).

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-phenylpropanoate

InChI

InChI=1S/C13H19NO2/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

LXELBKKGSDJSKX-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)CCC1=CC=CC=C1

Canonical SMILES

CN(C)CCOC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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